molecular formula C13H20N2 B13883213 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

Cat. No.: B13883213
M. Wt: 204.31 g/mol
InChI Key: MWEIZPPESSGUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is a compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve alkyl halides and base catalysts.

Major Products

The major products formed from these reactions include iminium salts, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinoline moiety, allows it to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and dimethyl groups can affect the compound’s stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine

InChI

InChI=1S/C13H20N2/c1-4-15-8-10-7-11(14)5-6-12(10)13(2,3)9-15/h5-7H,4,8-9,14H2,1-3H3

InChI Key

MWEIZPPESSGUHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C=CC(=C2)N)C(C1)(C)C

Origin of Product

United States

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